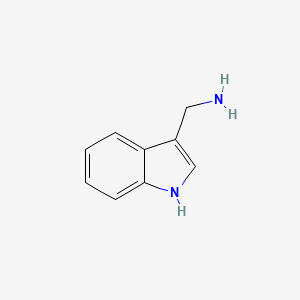

(1H-Indol-3-yl)methanamine

Vue d'ensemble

Description

L'indole-3-méthanamine, également connu sous le nom de tryptamine, est un composé naturel présent dans diverses plantes et animaux. Il s'agit d'un dérivé de l'acide aminé tryptophane et se caractérise structurellement par un cycle indole lié à une chaîne éthylamine. Ce composé est important en raison de son rôle de précurseur de plusieurs biomolécules importantes, notamment les neurotransmetteurs et les hormones.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'indole-3-méthanamine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réduction de l'indole-3-acétaldéhyde à l'aide d'agents réducteurs tels que le borohydrure de sodium. Une autre méthode comprend la décarboxylation du tryptophane dans des conditions spécifiques .

Méthodes de production industrielle : Dans les milieux industriels, la production d'indole-3-méthanamine implique souvent l'utilisation de procédés biotechnologiques, notamment la fermentation de substrats riches en tryptophane par des souches bactériennes spécifiques. Cette méthode est préférée en raison de son efficacité et de sa durabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'indole-3-méthanamine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de l'indole-3-acétaldéhyde ou de l'acide indole-3-acétique.

Réduction : Les réactions de réduction peuvent la convertir en amines plus simples.

Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle indole, conduisant à divers dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les réactifs électrophiles tels que les halogènes et les groupes nitro sont utilisés dans des conditions acides ou basiques.

Principaux produits :

Oxydation : Indole-3-acétaldéhyde, acide indole-3-acétique.

Réduction : Amines plus simples.

Substitution : Divers dérivés indoliques substitués.

Applications De Recherche Scientifique

Medicinal Chemistry

(1H-Indol-3-yl)methanamine serves as a precursor for synthesizing various biologically active compounds. Its structural similarity to neurotransmitters like serotonin allows it to interact with several biological targets, leading to potential therapeutic applications.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.34 μM against MCF-7 breast cancer cells, suggesting potent anticancer properties .

- Antiviral Properties : The compound has shown promise in inhibiting viral replication, making it a candidate for developing antiviral therapies .

- Neuropharmacological Effects : Due to its interaction with serotonin receptors, this compound is investigated for its potential in treating neurological disorders such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound is utilized to explore its effects on cellular processes:

- Cell Signaling Modulation : It influences pathways related to cell growth and survival by modulating gene expression and cellular metabolism .

- Enzyme Interactions : The compound has been shown to bind with high affinity to various enzymes and receptors, which is critical for understanding its mechanism of action in biological systems .

Industrial Applications

Beyond the laboratory, this compound finds use in industrial applications:

- Synthesis of Dyes and Pigments : The compound serves as a building block in the production of specialty chemicals, including dyes and pigments used in various industries .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Research

In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells. A notable study reported that certain derivatives reduced cell viability significantly in MCF-7 and Hs578T cell lines. Mechanistic analysis revealed that these compounds could disrupt the cell cycle and promote programmed cell death .

Case Study 2: Antiviral Potential

A preliminary investigation into the antiviral properties of this compound indicated its ability to inhibit specific viral enzymes. This property could be pivotal in developing treatments for viral infections such as hepatitis or influenza .

Case Study 3: Industrial Synthesis

The compound has been successfully employed as a precursor in synthesizing novel indole derivatives with enhanced biological activities. For example, researchers utilized this compound to create compounds that exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Mécanisme D'action

Indole-3-methanamine exerts its effects primarily through its interaction with various receptors in the brain. It acts as a precursor to serotonin, which is a key neurotransmitter involved in mood regulation, sleep, and other physiological processes. The compound’s effects are mediated through the activation of serotonin receptors and subsequent signaling pathways .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Known for its anticancer properties.

3,3’-Diindolylmethane: Exhibits potential therapeutic effects in cancer prevention

Uniqueness: Indole-3-methanamine is unique due to its role as a direct precursor to serotonin and melatonin, making it crucial for neurotransmission and hormonal regulation. Its structural simplicity and versatility in chemical reactions also distinguish it from other indole derivatives .

Activité Biologique

(1H-Indol-3-yl)methanamine, also known as indole-3-methylamine, is a compound with significant biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by an indole ring substituted at the 3-position with a methanamine group. Its chemical formula is . This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable investigation evaluated various tris(1H-indol-3-yl)methylium salts, revealing their high activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The minimal inhibitory concentration (MIC) for these compounds ranged from 0.13 to 1.0 µg/mL, indicating potent antimicrobial properties.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism | Notes |

|---|---|---|---|

| Compound 1 | 0.25 | Staphylococcus aureus | High activity against Gram-positive bacteria |

| Compound 2 | 0.5 | Escherichia coli | Effective against certain Gram-negative bacteria |

| Compound 3 | 2.0 | Methicillin-resistant Staphylococcus aureus (MRSA) | Some activity noted |

The study indicated that the antimicrobial efficacy may be attributed to the ability of these compounds to disrupt microbial cell membranes, facilitating the entry of the compounds into bacterial cells .

Anticancer Activity

In addition to antimicrobial properties, this compound exhibits promising anticancer activity. A series of derivatives were synthesized and tested against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cells. One derivative demonstrated significant antiproliferative effects with IC50 values of 0.34 µM against MCF-7 cells .

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells and inhibition of tubulin polymerization, similar to the action of colchicine. This results in cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that certain derivatives had comparable activity to levofloxacin against resistant strains of Staphylococcus aureus . The ability to form pores in bacterial membranes was identified as a key factor in their effectiveness.

- Anticancer Research : In vitro studies showed that specific indole derivatives could significantly inhibit tumor growth in various cancer cell lines through apoptosis induction .

Toxicity and Safety Profile

While many derivatives exhibit low cytotoxicity towards human cells, some studies have reported higher cytotoxicity levels associated with certain compounds . Therefore, further investigations are necessary to optimize these compounds for therapeutic use while minimizing toxicity.

Propriétés

IUPAC Name |

1H-indol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYGLMATGAAIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332897 | |

| Record name | (1H-Indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22259-53-6 | |

| Record name | Indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-3-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOL-3-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4P3UW7XBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 107 °C | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of silver fluoride (AgF) in synthesizing nitrile-containing spirooxindoles from (1H-Indol-3-yl)methanamine derivatives?

A1: Silver fluoride (AgF) plays a crucial role in a novel dialkylation reaction of alkenes with this compound derivatives. [, ] AgF acts as a unique activator for the C-H bond of acetonitrile, enabling its incorporation into the spirooxindole framework. This reaction offers a highly efficient route to prepare structurally diverse spirooxindoles bearing a nitrile functionality, expanding the possibilities for further chemical modifications and potential biological applications. [, ]

Q2: Can you elaborate on the reaction mechanism and its selectivity?

A2: While the provided abstracts [, ] do not delve into the detailed mechanism, they highlight the importance of AgF in activating acetonitrile. This activation likely involves the interaction of silver with the nitrile group, enhancing the acidity of the adjacent C-H bond. Subsequent reaction with the activated alkene derived from the this compound derivative leads to the formation of the spirooxindole structure. Further research is needed to elucidate the precise mechanistic steps and factors influencing selectivity.

Q3: Are there any alternative synthetic approaches to access similar spirooxindole structures?

A3: Although the provided abstracts [, ] focus specifically on AgF-mediated dialkylation, other methods exist to synthesize spirooxindoles. These include, but are not limited to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.